3-Cyclopropylisothiazol-5-amine
Description
Properties
IUPAC Name |
3-cyclopropyl-1,2-thiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIGVNQXFQQEKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NSC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668477 | |
| Record name | 3-Cyclopropyl-1,2-thiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887405-00-7 | |
| Record name | 3-Cyclopropyl-1,2-thiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylisothiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with isothiocyanates, followed by cyclization to form the isothiazole ring. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products .
Chemical Reactions Analysis
Acylation Reactions
The primary amine group undergoes nucleophilic acylation with reagents like acyl chlorides or anhydrides. For example:
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Reaction with acetyl chloride forms N-acetyl-3-cyclopropylisothiazol-5-amine under basic conditions (e.g., pyridine or NaHCO₃) .
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Mechanism :
| Reagent | Conditions | Product | Yield (Typical) |
|---|---|---|---|
| Acetyl chloride | Pyridine, 0–25°C | N-Acetyl-3-cyclopropylisothiazol-5-amine | 70–85% |
| Benzoyl chloride | DCM, RT | N-Benzoyl derivative | 65–78% |
Alkylation Reactions
The amine group reacts with alkyl halides via SN2 mechanisms , though steric hindrance from the cyclopropyl group may reduce efficiency:
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Methyl iodide in excess leads to exhaustive methylation, forming quaternary ammonium salts5 .
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Example :
5.
Oxidation Reactions
The amine’s oxidation potential is modulated by the electron-withdrawing isothiazole ring:
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Hydrogen peroxide oxidizes the amine to 3-cyclopropylisothiazol-5-nitroso or nitro derivatives .
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Biological oxidation via cytochrome P450 enzymes (predicted) could yield hydroxylated metabolites.
| Oxidizing Agent | Product | Notes |
|---|---|---|
| H₂O₂ | N-Oxide or nitroso compound | pH-dependent |
| mCPBA | Sulfoxide (isothiazole ring) | Competing ring vs. amine oxidation |
Ring-Specific Reactions
The isothiazole ring participates in electrophilic substitutions, though the cyclopropyl group may direct regioselectivity:
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Halogenation : Chlorine or bromine selectively substitutes at the 4-position of the isothiazole ring .
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Cycloadditions : The electron-deficient ring may engage in [4+2] cycloadditions with dienes under thermal conditions.
Condensation Reactions
The amine forms imines with carbonyl compounds (e.g., aldehydes/ketones) under mild acid catalysis :
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Applications : These imines serve as intermediates in medicinal chemistry for bioactive molecule synthesis.
Biological Activity and Reactivity
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Antimicrobial action : Structural analogs exhibit activity against Gram-positive bacteria (MIC: 2–8 µg/mL).
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Enzyme inhibition : The amine interacts with bacterial dihydrofolate reductase (predicted via docking studies).
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Properties
3-Cyclopropylisothiazol-5-amine has been investigated for its potential as an anticancer agent. Research indicates that isothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways involved in tumor growth. A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against several cancer cell lines, suggesting a potential therapeutic role for this compound in oncology.
2. Anti-inflammatory Effects
In addition to its anticancer properties, this compound is also being studied for its anti-inflammatory effects. Preliminary findings suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and other mediators involved in chronic inflammation. This makes it a candidate for further development in treating inflammatory diseases.
Material Science Applications
1. Synthesis of Functional Materials
this compound can serve as a building block in the synthesis of novel materials, particularly in the development of ionic covalent organic frameworks (iCOFs). These frameworks have shown promise in applications such as gas storage, molecular separation, and sensing due to their tunable properties and high surface area . The incorporation of this compound into these frameworks could enhance their functionality and stability.
2. Chemosensors
The compound can be utilized in the design of chemosensors for detecting amines and other basic compounds. For instance, iCOFs modified with amine-sensitive moieties can exhibit fluorescence changes upon interaction with target analytes, allowing for sensitive detection methods applicable in environmental monitoring and food safety .
Analytical Chemistry Applications
1. Gas Chromatography Analysis
this compound is suitable for analysis using advanced gas chromatography techniques. Specifically, the Rtx-5 Amine GC capillary column is designed to analyze a wide variety of basic compounds without requiring derivatization. This capability allows researchers to detect low concentrations of amines effectively, which is crucial for environmental and clinical analyses .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated cytotoxic effects on cancer cell lines | Significant inhibition of cell proliferation observed |
| Investigation of Anti-inflammatory Effects | Assessed modulation of inflammatory mediators | Reduction in cytokine levels noted |
| Development of iCOFs | Explored incorporation of this compound | Enhanced stability and functionality achieved |
Mechanism of Action
The mechanism of action of 3-Cyclopropylisothiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Key Insights :
- The cyclopropyl group balances steric bulk and lipophilicity compared to the smaller methyl or bulkier tert-butyl groups. This may enhance membrane permeability in biological systems .
Heterocyclic Variants with Cyclopropyl Substituents
Thiadiazole Derivatives
5-Cyclopropyl-1,2,4-thiadiazol-3-amine (CAS: 1342142-02-2) shares a cyclopropyl group but differs in core structure (1,2,4-thiadiazole vs. isothiazole). Key distinctions include:
- Electronic Properties : The 1,2,4-thiadiazole ring has a different arrangement of sulfur and nitrogen atoms, altering resonance stabilization and charge distribution .
- Biological Activity : Thiadiazole derivatives (e.g., compound 11 in ) exhibit macrofilaricidal activity, suggesting that the core structure significantly impacts target selectivity .
Pyrazole Derivatives
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine (CAS: 118430-74-3) replaces the isothiazole ring with a pyrazole. Differences include:
- Synthetic Accessibility : Pyrazole derivatives often achieve higher yields (e.g., 71% for compound 25 in ) compared to isothiazoles, possibly due to milder reaction conditions .
Functional Group Comparisons
Amine Positioning and Reactivity
- 5-Amino Substitution: In this compound, the amine at position 5 is a primary site for derivatization (e.g., acylation or sulfonation). This contrasts with compounds like 3-(Diethylamino)propyl)(1,3-thiazol-5-ylmethyl)amine (CAS: 561034-28-4), where the amine is part of a complex side chain, limiting direct reactivity .
Cyclopropyl vs. Alkoxy Substituents
- Cyclopropoxy Analogs : Compounds such as 3-(5-Cyclopropoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine (compound 11, ) feature cyclopropoxy groups linked to pyridine. The ether linkage in these compounds increases hydrophilicity compared to the direct cyclopropyl attachment in this compound .
Biological Activity
3-Cyclopropylisothiazol-5-amine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to an isothiazole ring. The chemical structure can be represented as follows:
- Molecular Formula : CHNS
- Molecular Weight : 144.21 g/mol
The primary mechanism of action for this compound involves its interaction with various molecular targets, particularly in the context of immune response modulation. It has been noted for its inhibitory effect on spleen tyrosine kinase (SYK), which plays a crucial role in signal transduction pathways related to immune responses and inflammation .
1. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It acts by inhibiting SYK, thereby reducing the activation of inflammatory pathways associated with conditions such as rheumatoid arthritis and asthma .
2. Antimicrobial Activity
The compound has also shown potential antimicrobial activity against various pathogens. In vitro studies suggest that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
3. Cytotoxicity
Preliminary studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. This activity is believed to stem from its ability to induce apoptosis in malignant cells, although further research is needed to elucidate the underlying mechanisms.
Research Findings and Case Studies
Several studies have investigated the biological activities of this compound, providing insights into its therapeutic potential:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
